4-Bromo-3-chloroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

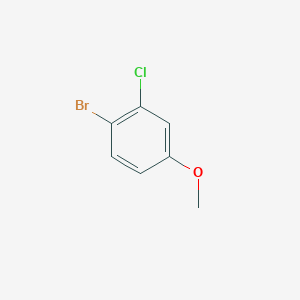

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFQYRWSRMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373596 | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-46-5 | |

| Record name | 1-Bromo-2-chloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-chloroanisole (CAS 50638-46-5): Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroanisole is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group and two different halogen atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, providing a strategic advantage in multi-step synthetic pathways. This guide offers a comprehensive overview of the synthesis, key chemical properties, characteristic reactivity in cross-coupling reactions, and safety considerations for this compound.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 50638-46-5 | [1] |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | |

| Appearance | Powder or liquid | [2] |

| Boiling Point | 129-132 °C | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 106.8 ± 21.8 °C | [2] |

| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [2] |

| Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P391, P501 | [2] |

Synthesis of this compound

The most direct and regioselective synthesis of this compound involves the electrophilic bromination of 3-chloroanisole. The methoxy group is an ortho-, para-directing activating group. Due to steric hindrance from the adjacent chlorine atom at the 3-position, the incoming electrophile (bromine) is preferentially directed to the para-position (position 4).

A general and effective method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source in a suitable solvent like acetonitrile.[1]

Experimental Protocol: Synthesis via Bromination of 3-Chloroanisole[2]

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Chloroanisole

-

N-bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether

-

Dichloromethane

Procedure:

-

To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile (sufficient to dissolve the starting material).

-

Stir the reaction mixture for 12 hours at room temperature in a dark environment. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography on a silica gel column using a mixture of petroleum ether and dichloromethane as the eluent to obtain the target product, this compound.

Caption: Synthetic pathway for this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of this compound makes it a highly valuable substrate for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The selectivity of these reactions is governed by the difference in the carbon-halogen bond strengths (C-I > C-Br > C-Cl) and the kinetics of the oxidative addition step to the palladium(0) catalyst. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. This reactivity difference allows for the selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, the reaction can be controlled to selectively couple at the C-Br bond.

Causality behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, is used. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the less reactive C-Cl bond if a double coupling is desired, but for selective C-Br coupling, ligands like PPh₃ can be sufficient.

-

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species, facilitating the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Selective Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.

Causality behind Experimental Choices:

-

Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the alkyne.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.

Analytical Characterization

¹H NMR:

-

Methoxy Protons (-OCH₃): A singlet peak is expected around 3.8-4.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy, chloro, and bromo substituents.

¹³C NMR:

-

Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the region of 110-160 ppm. The carbons directly attached to the electronegative oxygen, chlorine, and bromine atoms will have characteristic chemical shifts.

FTIR:

-

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Peaks are expected just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Several peaks in the 1400-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

-

Common fragmentation pathways would involve the loss of a methyl radical (M-15), a CHO group (M-29), and the halogen atoms.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its synthesis via the regioselective bromination of 3-chloroanisole is straightforward. The key value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization in palladium-catalyzed cross-coupling reactions. This feature enables the construction of complex molecular architectures, making it a valuable tool for researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-chloroanisole (C7H6BrClO). Retrieved from [Link]

-

Hive Methods Discourse. (2004). sick of methylations? easy prepn. of anisoles.. Retrieved from [Link]

Sources

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to 4-Bromo-3-chloroanisole: Properties, Synthesis, and Applications

This compound (CAS No. 50638-46-5) is a disubstituted aromatic ether that has emerged as a crucial intermediate in the landscape of advanced organic synthesis.[1][2] Its strategic placement of bromine, chlorine, and methoxy functional groups on a benzene ring offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and insights into its applications, particularly for researchers and professionals in drug development and fine chemical manufacturing. The presence of two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable tool in multi-step synthetic campaigns aimed at novel therapeutic agents and functional materials.[2][3]

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically a light yellow liquid or solid, depending on purity and ambient temperature.[1][4] Its key identifiers and physical characteristics are summarized below.

Structural Representation

The molecular structure features a methoxy group, which is an activating, ortho-para directing group, ortho to a chlorine atom and para to a bromine atom. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: Molecular Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 50638-46-5 | [4][5] |

| Molecular Formula | C₇H₆BrClO | [4][5] |

| Molecular Weight | 221.48 g/mol | [4][5] |

| Appearance | Light yellow liquid / Solid | [4][6] |

| Boiling Point | 129-132°C | [4][5] |

| Density | ~1.564 g/cm³ | [4][5] |

| Refractive Index | ~1.556 | [4][7] |

| Flash Point | 106.8 °C | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [6] |

| SMILES | COc1ccc(Br)c(Cl)c1 | [6] |

Synthesis and Purification Protocol

A prevalent and reliable method for the laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of 3-chloroanisole.[5][8] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source, a reagent favored for its milder reaction conditions compared to elemental bromine.

Experimental Methodology

Objective: To synthesize this compound via electrophilic bromination of 3-chloroanisole.

Materials:

-

3-chloroanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Dichloromethane (for eluent)

Protocol Steps:

-

Reaction Setup: To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile.[5][8]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction should be conducted in a dark environment to prevent radical side reactions initiated by light, which can occur with NBS.

-

Workup - Quenching: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][8] This step is crucial to neutralize any unreacted NBS and elemental bromine by reducing them to bromide.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).[5][8]

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter the solution through a pad of diatomaceous earth or a cotton plug to remove the drying agent.[5][8]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on a silica gel column. A typical eluent system is a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v), which effectively separates the desired product from starting material and byproducts.[5][8]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the differential reactivity of its halogen substituents, which can be selectively addressed in cross-coupling reactions. This makes it a powerful building block for constructing complex organic molecules.[2]

Core Reactivity:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the C4 position, leaving the chlorine atom at C3 available for subsequent transformations. This regioselective functionalization is a cornerstone of modern synthetic strategy.[2]

-

Grignard Reagent Formation: The bromine atom can be used to form a Grignard reagent, although careful control of conditions is required to avoid side reactions involving the chloro and methoxy groups.

Applications: This molecule is primarily used as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex active pharmaceutical ingredients (APIs). While specific drug compounds are often proprietary, the bromo-chloro-anisole motif is relevant in developing compounds for various therapeutic areas, including anti-inflammatory, analgesic, and antiviral agents.[3][9]

Conceptual Reaction Scheme

Caption: Selective cross-coupling strategy using this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information:

-

Hazard Statements:

Safe Handling Protocols:

-

Prevention:

-

Response:

-

IF ON SKIN (P302+P352): Wash with plenty of water. If irritation occurs (P332+P313), get medical advice/attention.[7][10]

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337+P313), get medical advice/attention.[10]

-

IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P312).[10]

-

Storage and Disposal:

-

Storage (P403+P233): Store in a well-ventilated place. Keep the container tightly closed.[7][10] It should be stored in a dry environment at room temperature.[4]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

Conclusion

This compound stands as a testament to the power of precision in chemical synthesis. Its well-defined structure provides a reliable and versatile starting point for creating diverse and complex chemical entities. For drug development professionals and research scientists, a mastery of its properties, synthesis, and reactivity is key to unlocking new synthetic pathways and accelerating the discovery of novel molecules. The strategic arrangement of its functional groups ensures its continued importance as a high-value intermediate in the fine chemical and pharmaceutical industries.

References

-

Cas 50638-46-5, this compound | lookchem. [Link]

-

This compound Safety Data Sheets(SDS) lookchem. [Link]

-

4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. [Link]

-

This compound CAS 50638-46-5: A Key Pharmaceutical Intermediate for Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

-

4-Bromoanisole - Wikipedia. [Link]

-

The Power of Precision: this compound in Advanced Organic Synthesis. [Link]

-

2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 50638-46-5 [m.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 50638-46-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. lookchem.com [lookchem.com]

Introduction: A Key Building Block in Modern Synthesis

An In-Depth Technical Guide to 4-Bromo-3-chloroanisole: Structure, Synthesis, and Application

In the landscape of pharmaceutical and fine chemical development, the strategic value of a molecular intermediate is defined by its versatility, reactivity, and the precision it offers in constructing complex molecular architectures. This compound (CAS No. 50638-46-5) has emerged as a significant building block, prized for its unique substitution pattern that provides synthetic chemists with distinct reactive sites for controlled, sequential transformations.[1] This guide offers a comprehensive technical overview of this compound, from its core molecular structure and spectroscopic signature to its synthesis and critical role as a precursor in advanced organic synthesis, particularly within drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

This compound is a disubstituted haloanisole. The structural arrangement consists of a central benzene ring functionalized with a methoxy group (-OCH₃), a chlorine atom, and a bromine atom. The accepted nomenclature places the methoxy group at position 1, the chlorine at position 3, and the bromine at position 4. This specific arrangement is crucial as it dictates the molecule's electronic properties and reactivity.

The presence of both bromine and chlorine offers chemists two distinct halogen handles. In many catalytic reactions, such as palladium-catalyzed cross-couplings, the carbon-bromine bond is more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[1][3] This differential reactivity is a cornerstone of its utility, allowing for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50638-46-5 | [4][5] |

| Molecular Formula | C₇H₆BrClO | [5] |

| Molecular Weight | 221.48 g/mol | [4] |

| Appearance | Solid or light yellow liquid | [2][4] |

| Boiling Point | 129-132°C | [4][5] |

| Density | ~1.564 g/cm³ | [4][5] |

| SMILES String | COc1ccc(Br)c(Cl)c1 | |

| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N |

Structural Elucidation via Spectroscopy

Confirming the identity and purity of this compound is paramount. While specific spectral data is not publicly aggregated for this exact compound, its structure can be confidently predicted and verified using standard spectroscopic techniques by analyzing the influence of each substituent on the base anisole structure.[6][7]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Features | Interpretation |

| ¹H NMR | ~3.8 ppm (s, 3H): Methoxy protons.~6.8-7.5 ppm (m, 3H): Three distinct aromatic protons, likely showing complex splitting patterns (doublets or doublets of doublets) due to their unique coupling relationships. | The singlet confirms the -OCH₃ group. The number and splitting of aromatic signals confirm the trisubstituted pattern. |

| ¹³C NMR | ~56 ppm: Methoxy carbon.~110-160 ppm: Six distinct aromatic carbon signals. Signals for carbons bonded to halogens (C-Br, C-Cl) and the methoxy group (C-O) will be identifiable by their characteristic shifts. | The presence of eight total carbon signals confirms the molecular formula. Chemical shifts are influenced by the electronegativity and position of substituents. |

| IR Spectroscopy | ~2850-3000 cm⁻¹: C-H stretching (aromatic and methyl).~1250 cm⁻¹: Aryl-O-C asymmetric stretching (characteristic of aryl ethers).~1050 cm⁻¹: C-O symmetric stretching.Below 800 cm⁻¹: C-Cl and C-Br stretching. | Confirms the presence of the anisole functional group and halogen substituents. |

| Mass Spectrometry (EI) | A complex molecular ion (M⁺) peak cluster around m/z 220, 222, 224. | The isotopic pattern is definitive. It will show a characteristic signature due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), confirming the elemental composition. |

Synthesis of this compound

The most direct and common laboratory synthesis involves the electrophilic bromination of 3-chloroanisole. The methoxy group is an ortho-, para-director; since the ortho- position relative to the chlorine is sterically hindered and the para- position is open, the bromination selectively occurs at the C4 position. N-Bromosuccinimide (NBS) is a preferred brominating agent for its ease of handling and high selectivity.[5][8]

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method based on established procedures for the bromination of activated aromatic rings.[5][8]

Step 1: Reaction Setup

-

To a reaction tube or round-bottomed flask, add 3-chloroanisole (1.0 eq).

-

Add a suitable solvent, such as acetonitrile (CH₃CN), to dissolve the starting material.

-

Add N-bromosuccinimide (NBS) (1.1 to 1.5 eq). Causality: Using a slight excess of NBS ensures the complete consumption of the starting material.

-

If required, add a catalyst (e.g., a mild Lewis acid or protic acid, 10 mol%) to facilitate the reaction, though it often proceeds without one.[5]

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil, as many bromination reactions are radical-sensitive.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Quenching

-

Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Trustworthiness: This step is critical for safety and purity, as it neutralizes the reactive brominating agent.

-

Transfer the mixture to a separatory funnel and add an organic solvent for extraction, such as ethyl acetate (EtOAc).

-

Extract the aqueous layer two or three times with the organic solvent.

Step 4: Purification

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system like petroleum ether/dichloromethane, to isolate the pure this compound.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Applications in Drug Development

The primary value of this compound lies in its capacity for selective, stepwise functionalization, making it an ideal intermediate for building complex drug-like molecules.[1][2]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for highly regioselective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C4 position. The resulting product, now containing a new substituent at C4, retains the chlorine atom at C3 for a potential second coupling reaction under more forcing conditions.

-

Grignard/Organolithium Formation: The C-Br bond can be selectively converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation). This nucleophilic species can then be reacted with a wide range of electrophiles to introduce new functional groups at the C4 position.

-

Precursor to Key Intermediates: It serves as a starting material for other valuable intermediates, such as 2-chloro-4-methoxyphenylboronic acid, which is a common building block in its own right.[4]

This controlled reactivity is crucial in drug development, where the systematic modification of a molecular scaffold (Structure-Activity Relationship, SAR studies) is essential for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of bromine and chlorine into drug candidates is a known strategy to modulate their metabolic stability and binding affinity.[9][10]

Key Reaction Pathways

Caption: Selective reactions at the C4-Br position of this compound.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4, H302) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411). Some suppliers also indicate it may cause skin, eye, and respiratory irritation (H315, H319, H335).[11][12]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[13]

-

Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[12][13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it should not be released into the environment.[13]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound CAS 50638-46-5: A Key Pharmaceutical Intermediate for Advanced Synthesis. [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: this compound in Advanced Organic Synthesis. [Link][1]

-

Organic Chemistry at CU Boulder. Spectroscopy Problems. [Link][7]

-

YouTube. AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link][3]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link][9]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 50638-46-5 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound | 50638-46-5 [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.nl [fishersci.nl]

4-Bromo-3-chloroanisole synthesis pathway

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-3-chloroanisole

Executive Summary

This compound (CAS No: 50638-46-5) is a halogenated aromatic ether of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility as a versatile chemical intermediate stems from the distinct electronic and steric environments of its substituents, which allow for selective downstream functionalization.[2][3] This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings that govern the reaction's selectivity, present a detailed experimental protocol, and discuss methods for product characterization and purification. This document is intended for researchers and process chemists engaged in advanced organic synthesis.

Introduction and Strategic Importance

Chemical Profile

-

IUPAC Name: 1-Bromo-2-chloro-4-methoxybenzene

-

Molecular Formula: C₇H₆BrClO[4]

-

Molecular Weight: 221.48 g/mol [5]

-

Structure:

This compound is a key building block in the synthesis of more complex molecules. The presence of methoxy, chloro, and bromo groups provides multiple reaction sites for transformations such as cross-coupling reactions, nucleophilic substitutions, and further electrophilic substitutions, making it a valuable precursor for novel pharmaceuticals and agrochemicals.[2][3]

Applications in Synthesis

The strategic placement of the halogen atoms allows for differential reactivity, for instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Br bond is typically more reactive than the C-Cl bond. This enables sequential, site-selective modifications to the aromatic core.[2]

Synthesis Pathway: Electrophilic Bromination of 3-Chloroanisole

The most direct and industrially scalable approach to this compound is the electrophilic bromination of the readily available starting material, 3-chloroanisole.

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is dictated by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the pre-existing substituents on the anisole ring determine the position of the incoming electrophile (Br⁺).[6]

-

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect).[7] It strongly directs incoming electrophiles to the ortho and para positions.[8][9]

-

Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion intermediate.[6]

In 3-chloroanisole, the activating, para-directing effect of the methoxy group is the dominant influence.[10] It strongly activates the C4 position (para to -OCH₃) for electrophilic attack. The C2 and C6 positions (ortho to -OCH₃) are also activated, but the C4 position is sterically more accessible and electronically favored, leading to high regioselectivity for the desired product.

The overall mechanism proceeds via the formation of a positively charged intermediate (a sigma complex or arenium ion), which is resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[11][12] Researchers should perform their own risk assessment before proceeding.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mol) | Notes |

| 3-Chloroanisole | C₇H₇ClO | 142.58 | 14.26 g | 0.10 | Starting material.[13] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |

| Bromine | Br₂ | 159.81 | 16.0 g (5.13 mL) | 0.10 | Corrosive and toxic. |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | For quenching excess Br₂. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Extraction solvent. |

| Saturated NaHCO₃(aq) | - | - | 50 mL | - | For neutralization. |

| Brine | - | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloroanisole (14.26 g, 0.10 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-water bath.

-

Addition of Bromine: Slowly add bromine (16.0 g, 0.10 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the reaction temperature below 10 °C during the addition. The solution will turn reddish-brown.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into 200 mL of cold water. If the color of bromine persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Safety Precautions

-

This compound: May cause skin, eye, and respiratory irritation.[14]

-

Bromine: Highly toxic, corrosive, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[15][16]

-

Acetic Acid: Corrosive and can cause burns. Handle with care.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties and Expected Yield

| Parameter | Expected Value |

| Appearance | Colorless to light yellow liquid/solid |

| Molecular Weight | 221.48 g/mol [17] |

| Boiling Point | Approx. 115-117 °C at 10 mmHg |

| Theoretical Yield | 22.15 g |

| Typical Experimental Yield | 75-85% |

Spectroscopic Data for Confirmation

Spectroscopic analysis is essential for unambiguous structural confirmation. The following table summarizes expected data based on the product's structure and similar compounds.[18][19]

| Technique | Expected Signals / Data |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~155 (C-O), ~135 (C-Cl), ~132 (C-H), ~115 (C-Br), ~113 (C-H), ~112 (C-H), ~56 (-OCH₃) |

| IR (cm⁻¹) | ~3000 (Ar C-H), ~2840 (Aliphatic C-H), ~1580, 1480 (Ar C=C), ~1250 (C-O stretch) |

| Mass Spec (MS) | M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound.[18] |

Conclusion

The synthesis of this compound via electrophilic bromination of 3-chloroanisole is a highly efficient and regioselective method. A thorough understanding of the electronic effects of the substituents is crucial for predicting and achieving the desired outcome. The provided protocol offers a reliable pathway for obtaining this valuable synthetic intermediate, which serves as a cornerstone for the development of complex molecular targets in the pharmaceutical and fine chemical industries.

References

-

Brainly.in. (2020). write the electrophilic substitution reaction of anisole. Link

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: this compound in Advanced Organic Synthesis. Link

-

YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Link

-

Benchchem. Spectroscopic techniques for the structural confirmation of 4-Bromoanisole. Link

-

Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Link

-

Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Link

-

YouTube. (2017). Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22. Link

-

Lookchem. This compound Safety Data Sheets(SDS). Link

-

The Hive Methods Discourse. (2004). sick of methylations? easy prepn. of anisoles. Link

-

PubChem. 4-Bromo-3-chloroaniline. Link

-

ChemicalBook. 3-BROMO-4-CHLOROANILINE synthesis. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Bromoanisole. Link

-

ChemDmart. Safety data sheet - 3-Bromoanisole. Link

-

Capot Chemical. (2009). material safety data sheet - this compound. Link

-

Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Link

-

Chem-Impex. 3-Bromo-4-chloroanisole. Link

-

CP Lab Safety. This compound, min 98%, 100 grams. Link

-

PubChem. 2-Bromo-4-chloroanisole. Link

-

PrepChem.com. Preparation of 4-bromoanisole. Link

-

Common Organic Chemistry. Bromination - Common Conditions. Link

-

Organic Syntheses. Procedure for Palladium-Catalyzed Coupling. Link

-

PubChemLite. 3-bromo-4-chloroanisole (C7H6BrClO). Link

-

Google Patents. Synthetic method of m-chloroanisole. Link

-

Sigma-Aldrich. This compound AldrichCPR. Link

-

ResearchGate. (2025). One-Step Preparation of Some 3-Substituted Anisoles. Link

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-chloroanisole. Link

-

WIPO Patentscope. NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE. Link

-

Guidechem. 3-BROMO-4-CHLOROANISOLE 2732-80-1 wiki. Link

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Link

-

ResearchGate. The mechanism of the bromination of anisole catalyzed by Cat-3. Link

-

ChemicalBook. 3-Chloroanisole | 2845-89-8. Link

-

Google Patents. Method for preparing 4-chlorine-3-nitroanisole. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. capotchem.com [capotchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. brainly.in [brainly.in]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. Bromination - Common Conditions [commonorganicchemistry.com]

- 13. 3-Chloroanisole | 2845-89-8 [chemicalbook.com]

- 14. lookchem.com [lookchem.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. chemdmart.com [chemdmart.com]

- 17. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

physical properties of 4-Bromo-3-chloroanisole

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloroanisole

Introduction

This compound (CAS No. 50638-46-5) is a halogenated aromatic ether that serves as a crucial building block in synthetic organic chemistry.[1] Its disubstituted phenyl ring, featuring a bromine atom, a chlorine atom, and an activating methoxy group, offers multiple reaction sites for further functionalization. This makes it a valuable intermediate in the development of complex molecules, including pharmaceuticals and agrochemicals.[1] For researchers in drug discovery and materials science, a thorough understanding of its physical and chemical properties is not merely academic; it is a prerequisite for its effective handling, characterization, and deployment in synthetic pathways.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, it delves into the causality behind its characteristics, provides field-proven methodologies for their verification, and offers a predictive framework for its spectroscopic signature. This document is structured to serve as a practical and authoritative resource for scientists and researchers.

Section 1: Core Physicochemical Properties

The fundamental are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 50638-46-5 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [3][4] |

| Molecular Weight | 221.48 g/mol | [3][4] |

| Boiling Point | 129-132 °C | [3][5][6] |

| Density | 1.564 - 1.6 g/cm³ (predicted) | [3][6] |

| Refractive Index | 1.556 (predicted) | [3] |

| Flash Point | 106.8 °C | [7] |

| Appearance | Light yellow liquid or solid | [3][4] |

| Melting Point | Not consistently reported; likely near room temperature. | [5][7][8] |

| Solubility | Sparingly soluble in water; soluble in nonpolar organic solvents (inferred). | [9][10][11] |

Expertise & Experience: The Case of the Physical State

A notable discrepancy exists in the literature regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid.[3][4] This is not uncommon for organic compounds with melting points close to ambient temperature (20-25 °C). The presence of minor impurities can also depress the melting point, causing a substance that is a solid in its pure form to appear as a liquid. Given that a melting point is not consistently reported, researchers should handle this compound with the expectation that it may exist as either a low-melting solid or a supercooled liquid at room temperature.[5][7][8]

Section 2: Structural Elucidation and Spectroscopic Signature

Mandatory Visualization: Molecular Structure

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.8-3.9 ppm . The methoxy group is a classic reporter signal for anisole derivatives.

-

Aromatic Protons (Ar-H):

-

H-2: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -Cl group. It will likely appear as a doublet around δ 6.8-7.0 ppm .

-

H-6: This proton is also ortho to the -OCH₃ group but is influenced differently by the halogens. It is expected to be a doublet of doublets (or a more complex multiplet) around δ 7.2-7.4 ppm .

-

H-5: This proton is ortho to the -Br group and meta to the -OCH₃ group. It will be the most downfield of the aromatic protons, likely appearing as a doublet around δ 7.4-7.6 ppm .

-

¹³C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all seven carbon atoms are chemically distinct and should produce seven unique signals.[12]

-

Methoxy Carbon (-OCH₃): Expected around δ 55-57 ppm .[13]

-

Aromatic Carbons (C-Ar):

-

C1 (C-OCH₃): The carbon attached to the oxygen will be significantly downfield, predicted in the δ 155-160 ppm range.[13]

-

C3 (C-Cl) & C4 (C-Br): Carbons directly bonded to halogens show characteristic shifts. C-Cl is expected around δ 130-135 ppm , and C-Br is expected around δ 115-120 ppm .

-

C2, C5, C6 (C-H): These carbons will appear in the typical aromatic region of δ 110-130 ppm , with their precise shifts influenced by the cumulative electronic effects of the three substituents.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight and the presence of specific isotopes.

-

Molecular Ion (M⁺): The key feature will be a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[14][15] This results in a characteristic pattern:

-

M⁺ peak: The peak corresponding to the lightest isotopes (C₇H₆⁷⁹Br³⁵ClO) at m/z = 220.

-

M+2 peak: A prominent peak at m/z = 222, resulting from the presence of either ⁸¹Br or ³⁷Cl. This peak is expected to be the most intense in the cluster.

-

M+4 peak: A smaller peak at m/z = 224, corresponding to the molecule containing both heavy isotopes (⁸¹Br and ³⁷Cl).

-

-

Trustworthiness: The unique intensity ratio of the M⁺, M+2, and M+4 peaks is a highly reliable signature for confirming the presence of one bromine and one chlorine atom in the molecule.[16]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

Aromatic C-H Stretch: A group of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[17]

-

Aliphatic C-H Stretch (-OCH₃): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[18]

-

C-O Ether Stretch: Two characteristic strong bands are expected for the aryl-alkyl ether linkage: an asymmetric stretch around 1240-1260 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹ .[17][19]

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region, typically between 500 and 800 cm⁻¹, and can be difficult to assign definitively without reference spectra.[20]

Section 3: Experimental Determination of Physical Properties

To ensure the highest degree of scientific integrity, physical properties should be determined using standardized, high-precision methods. The following protocols represent the gold standard for the characterization of a research compound like this compound.

Mandatory Visualization: Workflow for Physicochemical Characterizationdot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-2-chloro-4-methoxybenzene | CAS#:50638-46-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. This compound CAS#: 50638-46-5 [m.chemicalbook.com]

- 7. This compound | CAS: 50638-46-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. capotchem.com [capotchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Page loading... [guidechem.com]

- 11. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 17. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 18. researchgate.net [researchgate.net]

- 19. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

4-Bromo-3-chloroanisole IUPAC name

An In-depth Technical Guide to 1-Bromo-2-chloro-4-methoxybenzene (4-Bromo-3-chloroanisole)

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-methoxybenzene, commonly known as this compound (CAS No: 50638-46-5). This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the compound's nomenclature, physicochemical properties, strategic importance in medicinal chemistry, and detailed protocols for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for leveraging this versatile chemical intermediate in advanced organic synthesis.

Nomenclature and Physicochemical Properties

Clarity in chemical nomenclature is paramount for reproducible science. The compound commonly referred to as this compound is systematically named according to IUPAC rules as 1-Bromo-2-chloro-4-methoxybenzene . This name precisely describes the substitution pattern on the benzene ring, which is essential for understanding its reactivity.

The strategic positioning of the bromo, chloro, and methoxy functional groups makes this molecule a highly valuable building block in synthetic chemistry.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-2-chloro-4-methoxybenzene | [2] |

| Common Name | This compound | [2] |

| CAS Number | 50638-46-5 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [2] |

| Molecular Weight | 221.48 g/mol | [2] |

| Appearance | Light yellow liquid or solid | [2][3] |

| Boiling Point | 129-132 °C | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| SMILES | COc1ccc(Br)c(Cl)c1 | |

| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [2] |

Figure 1. Chemical Structure of 1-Bromo-2-chloro-4-methoxybenzene.

Strategic Importance in Pharmaceutical Synthesis

1-Bromo-2-chloro-4-methoxybenzene is not merely a chemical; it is a strategic tool for molecular architects. Its utility in drug discovery stems from the distinct reactivity of its functional groups, which allows for selective and controlled modifications.[1]

-

Orthogonal Reactivity : The bromine and chlorine atoms offer different reactivities in metal-catalyzed cross-coupling reactions. The C-Br bond is more readily activated than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), enabling chemists to perform sequential couplings. This regioselective functionalization is a cornerstone of modern synthetic strategy, allowing for the construction of complex molecular scaffolds from a single, versatile starting material.[1]

-

The Methoxy Group's Influence : The electron-donating methoxy group (-OCH₃) activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. This inherent directing effect is a key consideration in multi-step syntheses.

-

Scaffold for Drug Candidates : As a key intermediate, this compound serves as a foundational piece for building novel therapeutic agents.[3] For instance, related isomers are instrumental in synthesizing non-nucleoside HIV-1 reverse transcriptase inhibitors and potential anti-inflammatory drugs, highlighting the importance of the substituted anisole motif in medicinal chemistry.[4][5]

Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of 1-Bromo-2-chloro-4-methoxybenzene involves the regioselective bromination of 3-chloroanisole. This approach is predicated on the powerful directing effect of the methoxy group.

Synthetic Workflow

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-3-chloroanisole

This document provides an in-depth technical overview of the safety protocols and handling procedures for 4-Bromo-3-chloroanisole (CAS No. 50638-46-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical and Physical Identity

This compound is a halogenated aromatic ether.[1] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.[1][2] Understanding its physical properties is foundational to its safe handling, as these characteristics can influence exposure routes and appropriate storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50638-46-5 | [1][3][4] |

| Molecular Formula | C₇H₆BrClO | [1][3][5] |

| Molecular Weight | 221.48 g/mol | [1][3][5] |

| Appearance | Light yellow liquid or solid | [1] |

| Boiling Point | 129-132°C | [1][3] |

| Density | 1.564 g/cm³ (Predicted: 1.6±0.1 g/cm³) | [1][6] |

| Flash Point | 106.8°C | [1][6] |

| Refractive Index | 1.556 | [1][6] |

| Storage Temperature | Room Temperature, sealed in a dry place | [1][3] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is critical for risk mitigation. The primary hazards, as identified in safety data sheets, are related to irritation and potential toxicity.[4][6][7]

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6][7]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4][6][7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[4][6][7]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): H411 - Toxic to aquatic life with long-lasting effects.[5]

The "Warning" signal word is associated with this compound.[4][5] It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, and caution should be exercised accordingly.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should be applied to all handling procedures.

Engineering Controls

-

Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][10]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after handling the compound.[4][8]

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.[8]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the case of a spill or ventilation failure, a respirator with an appropriate organic vapor cartridge should be available.

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with this compound.

General Handling Precautions

-

Avoid contact with skin and eyes.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7]

-

Wash hands thoroughly after handling.[4]

-

Use only in a well-ventilated area or outdoors.[4]

Experimental Workflow: Weighing and Dispensing

The following protocol outlines a standard procedure for safely handling this compound during weighing and dispensing for a chemical reaction.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Prepare a decontaminated work surface within the fume hood. .

-

-

Weighing:

-

Place a calibrated analytical balance inside the fume hood if possible. If not, tare a sealed container, handle the compound within the hood, seal the container, and then weigh it outside the hood.

-

Carefully transfer the desired amount of this compound to a tared reaction vessel using a clean spatula or pipette.

-

Avoid generating dust if handling a solid form. .

-

-

Dispensing/Reaction Setup:

-

Add solvents and other reagents to the reaction vessel within the fume hood.

-

If the reaction is to be heated, ensure it is done so under reflux with proper condenser setup to prevent the release of vapors. .

-

-

Cleanup:

-

Decontaminate all glassware and equipment with an appropriate solvent.

-

Dispose of all chemical waste in properly labeled containers according to institutional and local guidelines.[12]

-

Wipe down the work surface in the fume hood.

-

Remove and properly dispose of gloves.

-

Wash hands thoroughly with soap and water.[12]

-

Caption: Hierarchical storage protocol for this compound.

Disposal

-

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. [4]* It is recommended to use a licensed professional waste disposal service to dispose of this material.

-

Do not allow the chemical to enter drains or the environment. [4]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols. A comprehensive understanding of its hazards is the foundation of a robust safety culture. This guide provides the framework for such a culture, and it is incumbent upon the researcher to apply these principles diligently in their work.

References

-

Cas 50638-46-5,this compound | lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safety data sheet - ChemDmart. (n.d.). Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7). Retrieved January 10, 2026, from [Link]

-

4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

material safety data sheet - Capot Chemical. (2009, January 3). Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, February 27). Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26). Retrieved January 10, 2026, from [Link]

-

4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.). Retrieved January 10, 2026, from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safe Storage. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7). Retrieved January 10, 2026, from [Link]

-

2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safe Storage of Chemicals - Department of Biology, University of York. (n.d.). Retrieved January 10, 2026, from [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 50638-46-5 [chemicalbook.com]

- 3. This compound CAS#: 50638-46-5 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemdmart.com [chemdmart.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chloroanisole

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel and existing chemical entities is paramount. 4-Bromo-3-chloroanisole, a halogenated aromatic compound, serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility is intrinsically linked to its specific arrangement of functional groups, which dictates its reactivity and potential applications. This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural confirmation and purity assessment of this compound.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and the principles of spectroscopic interpretation. By understanding why a spectrum appears as it does, the scientist is better equipped to troubleshoot experimental anomalies and interpret data with confidence. The protocols and interpretations presented herein are grounded in established scientific principles and supported by comparative data from structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its methoxy, bromo, and chloro substituents on a benzene ring, gives rise to a distinct set of spectroscopic signatures. The interplay of the electron-donating methoxy group and the electron-withdrawing halogens creates a unique electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |

| H-2 | ~7.3 | Doublet (d) | ~2.5 | 1H |

| H-5 | ~6.9 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |

| H-6 | ~7.5 | Doublet (d) | ~8.5 | 1H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on the analysis of similar compounds such as 4-bromoanisole and various chloroanisoles.[2][3]

Interpretation and Rationale

The interpretation of the ¹H NMR spectrum relies on understanding the influence of the substituents on the chemical shifts of the aromatic protons.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is expected to be around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-6: This proton is ortho to the electron-withdrawing bromine atom and meta to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the electron-donating methoxy group and meta to the bromine atom, resulting in an upfield shift relative to H-6. It will be split into a doublet of doublets by H-6 and H-2.

-

H-2: This proton is ortho to the chlorine atom and meta to the methoxy group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-5.

-

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and reference the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | ~56 |

| C-1 | ~155 |

| C-2 | ~113 |

| C-3 | ~130 |

| C-4 | ~115 |

| C-5 | ~128 |

| C-6 | ~133 |

Note: Predicted chemical shifts are based on data from similar compounds and established substituent effects.[4][5]

Interpretation and Rationale

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift of around 56 ppm.

-

Aromatic Carbons:

-

C-1 (ipso-carbon to OCH₃): This carbon is deshielded due to the attachment of the electronegative oxygen atom and will appear at a downfield chemical shift.

-

C-4 (ipso-carbon to Br) and C-3 (ipso-carbon to Cl): The carbons directly attached to the halogens will have their chemical shifts influenced by the electronegativity and heavy atom effect of bromine and chlorine.

-

C-2, C-5, and C-6: The chemical shifts of these carbons are determined by their position relative to the three substituents.

-

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and referencing (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |

| C-Cl Stretch | 800-600 | Strong |

| C-Br Stretch | 600-500 | Strong |

Note: Predicted frequencies are based on characteristic absorption ranges for the respective functional groups.[6]

Interpretation and Rationale

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups.

-

C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

C=C Stretches: The aromatic ring will exhibit characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The strong absorption band for the aryl ether C-O bond is a key diagnostic feature.

-

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and initiate the scan.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed.

Caption: Integrated spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Key Features |

| 220/222/224 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |

| 205/207/209 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 177/179/181 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Interpretation and Rationale

The mass spectrum of this compound will be dominated by the molecular ion peak and fragments resulting from the loss of stable neutral molecules or radicals. The isotopic distribution of the molecular ion peak will be a definitive indicator of the presence of one bromine and one chlorine atom.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient suitable for the elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Conclusion